

Functionalization of Dihydropyran Ring via Vinyl Triflate: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate

Cat. No.: B067416

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of the dihydropyran ring system utilizing vinyl triflates as versatile coupling partners. The methodologies described herein are central to the synthesis of complex molecules in medicinal chemistry and materials science, enabling the introduction of a wide array of substituents onto the dihydropyran scaffold.

Introduction

The dihydropyran ring is a privileged scaffold found in numerous natural products and biologically active molecules. Its functionalization is a key strategy in the development of novel therapeutic agents and functional materials. The conversion of the keto group in a dihydropyranone to a vinyl triflate provides a highly reactive electrophile suitable for a variety of palladium-catalyzed cross-coupling reactions. This approach allows for the stereospecific formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, offering a powerful tool for late-stage diversification of complex molecular architectures.

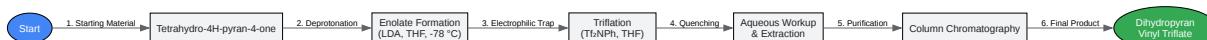
This guide details the synthesis of a key dihydropyran vinyl triflate intermediate and its subsequent application in several common and synthetically valuable cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings.

Synthesis of 3,6-Dihydro-2H-pyran-4-yl Trifluoromethanesulfonate

The preparation of the vinyl triflate from the corresponding ketone is the crucial first step. A common precursor is tetrahydro-4H-pyran-4-one. The following protocol is a general guideline for the synthesis of **3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate**.

Experimental Protocol: Synthesis of Dihydropyran Vinyl Triflate

Materials:


- Tetrahydro-4H-pyran-4-one
- Lithium diisopropylamide (LDA) or other suitable non-nucleophilic base
- N-Phenyl-bis(trifluoromethanesulfonimide) (Tf_2NPh) or Triflic anhydride (Tf_2O)
- Anhydrous tetrahydrofuran (THF)
- Anhydrous dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- To a solution of a non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 equiv.) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of tetrahydro-4H-pyran-4-one (1.0 equiv.) in anhydrous THF dropwise.
- Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

- To this solution, add a solution of N-phenyl-bis(trifluoromethanesulfonimide) (1.2 equiv.) in anhydrous THF dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired **3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate**.

Diagram of the Synthesis Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of dihydropyran vinyl triflate.

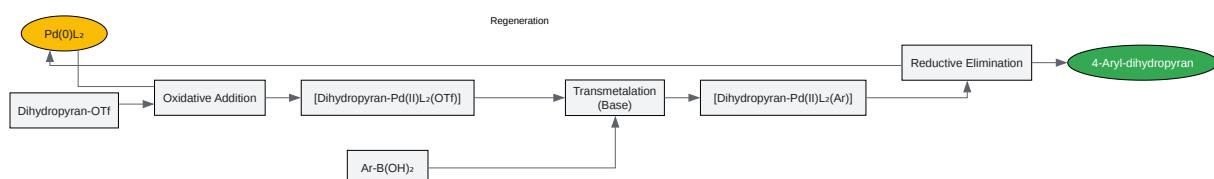
Functionalization of Dihydropyran Vinyl Triflate via Cross-Coupling Reactions

The prepared dihydropyran vinyl triflate is a versatile intermediate for various palladium-catalyzed cross-coupling reactions. The following sections provide protocols and quantitative data for several key transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the dihydropyran ring and an aryl or vinyl group using a boronic acid or ester.

Materials:


- **3,6-Dihydro-2H-pyran-4-yl trifluoromethanesulfonate**
- Arylboronic acid (e.g., phenylboronic acid)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , Na_2CO_3)
- Solvent (e.g., Toluene, Dioxane, THF/Water mixture)
- Anhydrous conditions (if required by the catalyst)

Procedure:

- To a reaction vessel under an inert atmosphere, add **3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate** (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (0.02-0.05 equiv.), and the base (2.0-3.0 equiv.).
- Add the solvent and degas the mixture.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and quench with water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.

Entry	Arylboronic Acid	Catalyst (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Phenylboronic acid	Pd(PPh ₃) ₄ (5)	K ₂ CO ₃	Toluene	100	12	85
2	4-Methoxyphenylboronic acid	PdCl ₂ (dpdpf) (3)	Cs ₂ CO ₃	Dioxane	90	8	92
3	3-Thienylboronic acid	Pd(PPh ₃) ₄ (5)	Na ₂ CO ₃	THF/H ₂ O	80	16	78

Diagram of the Suzuki-Miyaura Coupling Pathway:

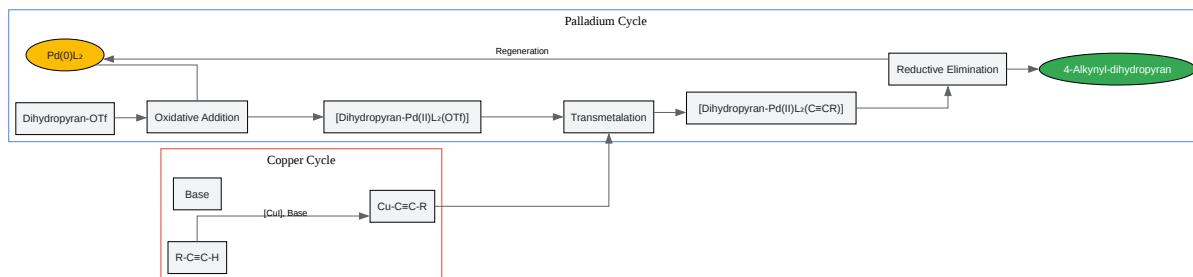
[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the dihydropyran ring and a terminal alkyne.

Materials:


- **3,6-Dihydro-2H-pyran-4-yl trifluoromethanesulfonate**
- Terminal alkyne (e.g., phenylacetylene)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, $\text{Pd}(\text{PPh}_3)_4$)
- Copper(I) salt (e.g., CuI)
- Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))
- Solvent (e.g., THF, DMF)

Procedure:

- To a reaction vessel under an inert atmosphere, add the palladium catalyst (0.02-0.05 equiv.) and the copper(I) salt (0.05-0.10 equiv.).
- Add the solvent, followed by the base, the terminal alkyne (1.2-1.5 equiv.), and finally the **3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate** (1.0 equiv.).
- Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-70 °C) and monitor by TLC or GC-MS.
- Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
- Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
- Dry the organic layer over anhydrous MgSO_4 and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.[\[1\]](#)

Entry	Alkyne	Pd Catalyst (mol%)	Cu(I) Salt (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Phenylacetylene	Pd(PPh ₃) ₄ (5)	CuI (5)	TEA	THF	50	6	88
2	1-Hexyne	Pd(PPh ₃) ₄ (5)	CuI (10)	DIPA	DMF	60	8	82
3	Trimethylsilylacetylene	Pd(PPh ₃) ₄ (5)	CuI (5)	TEA	THF	RT	12	91

Diagram of the Sonogashira Coupling Pathway:

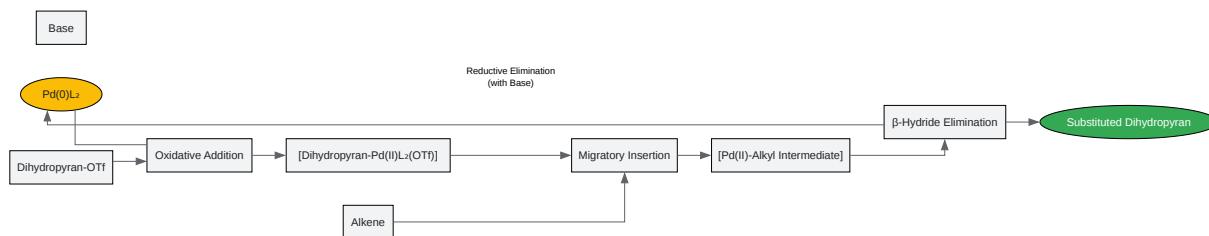
[Click to download full resolution via product page](#)

Caption: Catalytic cycles of the Sonogashira coupling.

Heck Reaction

The Heck reaction allows for the coupling of the dihydropyran vinyl triflate with an alkene to form a substituted dihydropyran.

Materials:


- **3,6-Dihydro-2H-pyran-4-yl trifluoromethanesulfonate**
- Alkene (e.g., methyl acrylate, styrene)
- Palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$, $\text{Pd}(\text{PPh}_3)_4$)
- Phosphine ligand (e.g., PPh_3 , $\text{P}(\text{o-tol})_3$) (if not using a pre-formed phosphine complex)
- Base (e.g., Et_3N , K_2CO_3)
- Solvent (e.g., DMF, Acetonitrile)

Procedure:

- To a reaction vessel under an inert atmosphere, add the palladium catalyst (0.01-0.05 equiv.), the phosphine ligand (if needed), and the base (1.5-2.0 equiv.).
- Add the solvent, the alkene (1.1-1.5 equiv.), and the **3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate** (1.0 equiv.).
- Heat the reaction mixture to 80-120 °C and monitor by TLC or GC-MS.
- Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
- Wash the combined organic layers with brine, dry over anhydrous MgSO_4 , and concentrate.
- Purify the crude product by flash column chromatography.

Entry	Alkene	Catalyst (mol%)	Ligand (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Methyl acrylate	Pd(OAc) ₂ (2)	P(o-tol) ₃ (4)	Et ₃ N	DMF	100	24	75
2	Styrene	Pd(PPh ₃) ₄ (5)	-	K ₂ CO ₃	Acetonitrile	80	18	80
3	n-Butyl acrylate	Pd(OAc) ₂ (2)	PPh ₃ (4)	Et ₃ N	DMF	110	20	72

Diagram of the Heck Reaction Pathway:

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Heck reaction.

Stille Coupling

The Stille coupling involves the reaction of the dihydropyran vinyl triflate with an organostannane reagent.

Materials:

- **3,6-Dihydro-2H-pyran-4-yl trifluoromethanesulfonate**
- Organostannane (e.g., vinyltributyltin, phenyltributyltin)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Solvent (e.g., THF, Toluene)
- Optional: Additive (e.g., LiCl)

Procedure:

- To a reaction vessel under an inert atmosphere, add the palladium catalyst (0.02-0.05 equiv.) and the dihydropyran vinyl triflate (1.0 equiv.).
- Add the anhydrous solvent and the organostannane (1.1-1.2 equiv.). An additive like LiCl can be beneficial.
- Heat the reaction mixture to reflux and monitor by TLC or GC-MS.
- Upon completion, cool the reaction and quench with saturated aqueous KF solution to precipitate the tin byproducts.
- Filter the mixture through celite and extract the filtrate with an organic solvent.
- Wash the organic layer with brine, dry over anhydrous MgSO_4 , and concentrate.
- Purify the crude product by flash column chromatography.

Entry	Organostannane	Catalyst (mol%)	Additive	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Vinyltributyltin	Pd(PPh ₃) ₄ (5)	LiCl	THF	70	12	89
2	Phenyltributyltin	Pd(PPh ₃) ₄ (5)	-	Toluene	110	16	83
3	(Tributyltannylyl)uran	Pd(PPh ₃) ₄ (5)	LiCl	THF	70	10	85

Conclusion

The functionalization of the dihydropyran ring via its vinyl triflate derivative is a robust and versatile strategy for the synthesis of a diverse range of substituted dihydropyrans. The protocols outlined in this document for Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings provide a solid foundation for researchers to explore the chemical space around this important heterocyclic core. The mild reaction conditions and broad functional group tolerance of these palladium-catalyzed reactions make them highly valuable tools in modern organic synthesis and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of 4-trifluoromethanesulfonate substituted 3,6-dihydropyrans and their application in various C–C coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Functionalization of Dihydropyran Ring via Vinyl Triflate: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b067416#functionalization-of-dihydropyran-ring-via-vinyl-triflate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com